molecular formula C5H7N3O B160893 2-Amino-4-hydroxy-6-methylpyrimidine CAS No. 3977-29-5

2-Amino-4-hydroxy-6-methylpyrimidine

Cat. No. B160893
CAS RN: 3977-29-5
M. Wt: 125.13 g/mol
InChI Key: KWXIPEYKZKIAKR-UHFFFAOYSA-N
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Description

2-Amino-4-hydroxy-6-methylpyrimidine (also known as 2-Amino-6-methyl-4-pyrimidinol, 6-Methylisocytosine, and other names ) is an aminopyrimidine compound . Its molecular formula is C5H7N3O, and it has a molecular weight of 125.1286 .


Molecular Structure Analysis

The molecular structure of 2-Amino-4-hydroxy-6-methylpyrimidine consists of a pyrimidine ring with an amino group at position 2 and hydroxy and methyl substituents at positions 4 and 6 respectively . The IUPAC Standard InChI is InChI=1S/C5H7N3O/c1-3-2-4(9)8-5(6)7-3/h2H,1H3,(H3,6,7,8,9) .


Physical And Chemical Properties Analysis

2-Amino-4-hydroxy-6-methylpyrimidine is a powder with a melting point of >300 °C (lit.) . Its SMILES string is Cc1cc(O)nc(N)n1 .

Scientific Research Applications

  • Spectral Analysis and Structural Studies :2-Amino-4-hydroxy-6-methylpyrimidine has been the subject of extensive spectral analysis, including studies using Fourier-transform infrared spectroscopy (FTIR), Fourier-transform Raman spectroscopy (FT-Raman), and ultraviolet-visible spectroscopy (UV–Vis). These studies provide insight into the compound's structure, vibrational spectra, and electronic spectra. Anharmonic frequencies for the most stable conformer of 2-amino-4-hydroxy-6-methylpyrimidine have been simulated using various methods, revealing agreement between experimental and computed frequencies. Additionally, analysis of the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), nonlinear optical (NLO) properties, molecular electrostatic potential (MEP), and natural charges have been reported (Faizan et al., 2017).

  • Crystal Structure Characterization :The crystal structure of 2-amino-4-hydroxy-6-methylpyrimidine has been determined through single-crystal X-ray diffraction. The study provides detailed crystallographic data, illustrating that the compound forms one-dimensional chained structures through hydrogen bond interactions, which further assemble into three-dimensional network structures (Wang, 2020).

  • Antimicrobial Activity :Certain derivatives of 2-amino-4-hydroxy-6-methylpyrimidine have been synthesized and screened for antimicrobial activity. The structure of these compounds has been confirmed through IR, NMR, and mass spectral studies. The results indicate that most of these compounds exhibit active antimicrobial properties (Kartik et al., 2014).

  • Application in Catalysis and Biosensors :2-Amino-4-hydroxy-6-methylpyrimidine has been involved in palladium-catalyzed carbonylation reactions, acting both as an O- and an N-nucleophile. The resulting products, characterized by X-ray crystallography and other spectroscopic methods, may have practical importance as electrochemically detectable biosensors or building blocks for supramolecular assemblies (Fehér et al., 2014).

  • Complexation with Metal Ions :The complexation reactions of 2-amino-4-hydroxy-6-methylpyrimidine with various metal ions in acetonitrile have been studied using a conductometric method. This research provides insights into the formation constants of these complexes and their thermodynamic parameters, offering a deeper understanding of the compound's potential for forming complexes with metal ions (Rahimi‐Nasrabadi et al., 2009).

  • Hydrogen Bonding Analysis :Studies on hydrogen bonding in various derivatives of 2-amino-4-hydroxy-6-methylpyrimidine have revealed significant insights into the molecule's intermolecular interactions. These studies focus on the nature of hydrogen bonds, analyzing the molecular structure and its impact on stability and reactivity (Glidewell et al., 2003).

  • Synthesis and Pharmaceutical Applications :The compound has been utilized in the synthesis of various derivatives with potential applications in pharmaceuticals. For example, the synthesis of 4-amino-5-aminomethyl-2-methylpyrimidine, a key intermediate for Vitamin B1, highlights its relevance in medicinal chemistry (Zhao et al., 2012).

properties

IUPAC Name

2-amino-4-methyl-1H-pyrimidin-6-one
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H7N3O/c1-3-2-4(9)8-5(6)7-3/h2H,1H3,(H3,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWXIPEYKZKIAKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90192847
Record name 2-Amino-6-methylpyrimidin-4-ol
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Molecular Weight

125.13 g/mol
Source PubChem
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Product Name

2-Amino-4-hydroxy-6-methylpyrimidine

CAS RN

3977-29-5
Record name 2-Amino-4-hydroxy-6-methylpyrimidine
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Synthesis routes and methods I

Procedure details

Dry ethanol (600 mL), 91.89 g of guanidine carbonate, and 146.1 g of ethyl acetoacetate were added to a 1 L flask. The reaction solution was gradually heated to reflux temperature and stirred overnight. Ethanol (300 mL) was evaporated, and the reaction mixture was heated under reflux for two hours. After the reaction mixture was cooled, 300 mL of hexane was added. The resulting precipitate was filtered, washed and dried. 119.3 g of 6-methyl-iso cytosine was obtained.
Quantity
91.89 g
Type
reactant
Reaction Step One
Quantity
146.1 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Guanidine hydrochloride (IIIc) (10 g, 0.1 mol) was added to 1 M ethanolic sodium ethoxide (100 ml) and the mixture was stirred for 10 minutes at room temperature. Sodium chloride was removed from the mixture by filtration, and the filtrate was condensed to a syrup in vacuo below 35°. To the residue was added 1,3,6-trimethyluracil (800 mg, 0.005 mol) and the mixture was heated at ~90° for 6 hours under nitrogen. The reaction mixture was dissolved in water (20 ml) and the solution added to a column of Amberlite IRC-50 (H+) (30×3 cm diameter) and the column was washed with water. The uv absorbing fractions were collected and evaporated to dryness in vacuo. The solid residue was recrystallized from water to give 6-methylisocytosine (IIb, R1 =H, R2 =methyl) (320 mg, mp 290°-292° dec.). The uv and ir characteristics were identical with those of an authentic sample of 6 -methylisocytosine.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
800 mg
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

Into a 1 liter flask 600 ml of dried Ethanol and 91.89 g (0.51 mol) of Guanidine Carbonate and 146.1 g (1.11 mol) of ethyl acetoacetate were added. The reaction solution was gradually heated to reflux temperature and stirred overnight. 300 ml of Ethanol was evaporated and reaction solution was heated under reflux for two hours. After cooling, 300 ml of Hexane was added. Deposit was filtered, washed and dried. 119.3 g of 6-methylisocytosine was obtained.
Quantity
600 mL
Type
reactant
Reaction Step One
Quantity
91.89 g
Type
reactant
Reaction Step One
Quantity
146.1 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-4-hydroxy-6-methylpyrimidine
Reactant of Route 2
2-Amino-4-hydroxy-6-methylpyrimidine
Reactant of Route 3
2-Amino-4-hydroxy-6-methylpyrimidine
Reactant of Route 4
2-Amino-4-hydroxy-6-methylpyrimidine
Reactant of Route 5
2-Amino-4-hydroxy-6-methylpyrimidine
Reactant of Route 6
2-Amino-4-hydroxy-6-methylpyrimidine

Citations

For This Compound
446
Citations
Z Afroz, M Faizan, MJ Alam, VHN Rodrigues… - Journal of Molecular …, 2018 - Elsevier
… between Salicylic acid and 2-amino-4-hydroxy-6-methylpyrimidine has been synthesized. … , salicylic acid and 2-amino-4-hydroxy-6-methylpyrimidine and its intermediate state. …
Number of citations: 36 www.sciencedirect.com
M Faizan, SA Bhat, MJ Alam, Z Afroz… - Journal of Molecular …, 2017 - Elsevier
… The physiological activity of pyrimidine shows that 2-amino-4-hydroxy-6-methylpyrimidine (AHMP) is an interesting biologically important compound. To the best of our knowledge, the …
Number of citations: 18 www.sciencedirect.com
A Pajares, J Gianotti, G Stettler, E Haggi… - … of Photochemistry and …, 2000 - Elsevier
… Bengal-sensitized photooxidation of 2-amino-4-hydroxy-6-methylpyrimidine (AHMPD), as a … First order plots for the oxygen uptake of 2-amino-4-hydroxy-6-methylpyrimidine (5.0×10 −3 …
Number of citations: 18 www.sciencedirect.com
M Raish, MJ Alam, M Ahmad, S Ahmad - Journal of Molecular Structure, 2023 - Elsevier
A newly synthesized organic cocrystal (AHMP.DMBA) of 2-amino-4-hydroxy-6-methylpyrimidine (AHMP) and 2,4-dimethylbenzoic acid (DMBA) was successfully grown by the slow …
Number of citations: 0 www.sciencedirect.com
DT Tayade, DA Pund, RA Bhagwatkar… - International Journal of …, 2011 - academia.edu
… interacted with acetoacetic ester to synthesize 2-amino-4-hydroxy-6-methylpyrimidine (L1) … The interaction of 2-amino-4-hydroxy-6-methylpyrimidine with phenylisothiocyanates has …
Number of citations: 7 www.academia.edu
E Haggi, S Bertolotti, S Miskoski… - Canadian journal of …, 2002 - cdnsciencepub.com
… 2-dimethylamino-4-hydroxy-6methylpyrimidine), and four analogous pyrimidines, all with structures closely related to that of the model compound 2amino-4-hydroxy-6-methylpyrimidine …
Number of citations: 37 cdnsciencepub.com
BR Baker, K Sachdev - Journal of Pharmaceutical Sciences, 1964 - Elsevier
Condensation of ethyl α-acetamidoacetoacetate (XII) with guanidine carbonate afforded 5-acetamido-2-amino-4-hydroxy-6-methylpyrimidine (X). Acid hydrolysis of X followed by …
Number of citations: 7 www.sciencedirect.com
M Faizan, MJ Alam, Z Afroz, VHN Rodrigues… - Journal of Molecular …, 2018 - Elsevier
… The 2-amino-4-hydroxy-6-methylpyrimidine and 2,3-pyrazinedicarboxylic acid compounds … The single crystal of the 2-amino-4-hydroxy-6-methylpyrimidine and 2,3-pyrazinedicorboxylic …
Number of citations: 16 www.sciencedirect.com
L Wang - IOP Conference Series: Earth and Environmental …, 2020 - iopscience.iop.org
… , 2-amino-4-hydroxy-6-methylpyrimidine-trihydrate. … and angles for 2-amino-4-hydroxy-6-methylpyrimidine-trihydrate are … of two 2-amino-4-hydroxy-6-methylpyrimidine heterocycles and …
Number of citations: 3 iopscience.iop.org
M Faizan, Z Afroz, MJ Alam, SA Bhat… - AIP Conference …, 2018 - pubs.aip.org
… The intermolecular interactions in complex formation between 2-amino-4-hydroxy-6-methylpyrimidine (AHMP) and 2,3-pyrazinedicarboxylicacid (PDCA) have been explored using …
Number of citations: 2 pubs.aip.org

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